molecular formula C22H21N3O5S2 B2632892 Methyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 941892-45-1

Methyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2632892
CAS No.: 941892-45-1
M. Wt: 471.55
InChI Key: LKFVZAPBKSGDCA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenylamine reacts with an activated ester or acyl chloride.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the thiazole derivative with the benzoate ester through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of significant interest. It has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation by modulating specific biochemical pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The thiazole ring can bind to active sites of enzymes, inhibiting their function. The methoxyphenyl group can interact with cell membranes, disrupting their integrity. These interactions lead to the compound’s antimicrobial, anti-inflammatory, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(2-((2-((3-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate
  • Methyl 4-(2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Uniqueness

Compared to similar compounds, Methyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can enhance the compound’s ability to penetrate cell membranes and increase its overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-29-18-5-3-4-16(10-18)24-20(27)13-32-22-25-17(12-31-22)11-19(26)23-15-8-6-14(7-9-15)21(28)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFVZAPBKSGDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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